molecular formula C12H14ClNO2 B11819569 2-(3-Chlorophenyl)-2-(pyrrolidin-1-yl)acetic acid

2-(3-Chlorophenyl)-2-(pyrrolidin-1-yl)acetic acid

Cat. No.: B11819569
M. Wt: 239.70 g/mol
InChI Key: DWMRMDBMHZTHLT-UHFFFAOYSA-N
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Description

2-(3-Chlorophenyl)-2-(pyrrolidin-1-yl)acetic acid is an organic compound that features a chlorophenyl group and a pyrrolidine ring attached to an acetic acid moiety. Compounds with such structures are often studied for their potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chlorophenyl)-2-(pyrrolidin-1-yl)acetic acid typically involves the following steps:

    Formation of the Chlorophenyl Intermediate: Starting with a chlorobenzene derivative, a suitable halogenation reaction can introduce the chlorine atom at the desired position.

    Formation of the Pyrrolidine Intermediate: Pyrrolidine can be synthesized or obtained commercially.

    Coupling Reaction: The chlorophenyl intermediate is then coupled with the pyrrolidine intermediate under specific conditions, often involving a base and a solvent like dichloromethane.

    Acetic Acid Addition:

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale reactions with optimized conditions to ensure high yield and purity. These methods may include continuous flow reactions, use of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the chlorophenyl group, potentially removing the chlorine atom.

    Substitution: The chlorine atom in the chlorophenyl group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: N-oxides of the pyrrolidine ring.

    Reduction: Dechlorinated phenyl derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its interactions with biological targets.

    Medicine: Investigating its potential as a therapeutic agent.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-(3-Chlorophenyl)-2-(pyrrolidin-1-yl)acetic acid would depend on its specific interactions with molecular targets. It may interact with enzymes, receptors, or other proteins, leading to various biological effects. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Chlorophenyl)-2-(pyrrolidin-1-yl)ethanol: Similar structure but with an ethanol moiety instead of acetic acid.

    2-(3-Chlorophenyl)-2-(pyrrolidin-1-yl)propanoic acid: Similar structure but with a propanoic acid moiety.

Uniqueness

2-(3-Chlorophenyl)-2-(pyrrolidin-1-yl)acetic acid is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

Molecular Formula

C12H14ClNO2

Molecular Weight

239.70 g/mol

IUPAC Name

2-(3-chlorophenyl)-2-pyrrolidin-1-ylacetic acid

InChI

InChI=1S/C12H14ClNO2/c13-10-5-3-4-9(8-10)11(12(15)16)14-6-1-2-7-14/h3-5,8,11H,1-2,6-7H2,(H,15,16)

InChI Key

DWMRMDBMHZTHLT-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(C2=CC(=CC=C2)Cl)C(=O)O

Origin of Product

United States

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